molecular formula C16H15BrN2O5 B11483667 Ethyl 4-{[{[(5-bromofuran-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate

Ethyl 4-{[{[(5-bromofuran-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate

Cat. No.: B11483667
M. Wt: 395.20 g/mol
InChI Key: ACXPOCGVTNVBMZ-UHFFFAOYSA-N
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Description

ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE: is a complex organic compound that features a benzoate ester linked to a brominated furan ring through a carbamoylformamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps:

    Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran.

    Formation of Carbamoyl Intermediate: The brominated furan is then reacted with a suitable carbamoylating agent to form the 5-bromofuran-2-ylmethyl carbamate.

    Coupling with Benzoate: The final step involves coupling the carbamate intermediate with ethyl 4-formamidobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl and formamido groups, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

    Drug Development:

Medicine:

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.

Industry:

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The brominated furan ring and carbamoylformamido bridge may play key roles in binding to biological molecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

  • ETHYL 4-({[(5-CHLOROFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE
  • ETHYL 4-({[(5-IODOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE

Uniqueness:

  • Bromine Substitution: The presence of a bromine atom in ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE imparts unique reactivity and potential biological activity compared to its chloro and iodo analogs.
  • Functional Groups: The combination of carbamoyl and formamido groups provides multiple sites for interaction with biological targets, enhancing its versatility in research applications.

Properties

Molecular Formula

C16H15BrN2O5

Molecular Weight

395.20 g/mol

IUPAC Name

ethyl 4-[[2-[(5-bromofuran-2-yl)methylamino]-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C16H15BrN2O5/c1-2-23-16(22)10-3-5-11(6-4-10)19-15(21)14(20)18-9-12-7-8-13(17)24-12/h3-8H,2,9H2,1H3,(H,18,20)(H,19,21)

InChI Key

ACXPOCGVTNVBMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)Br

Origin of Product

United States

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